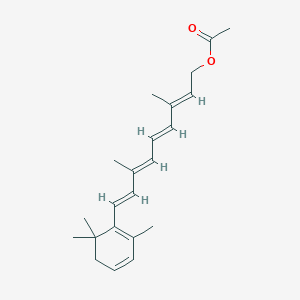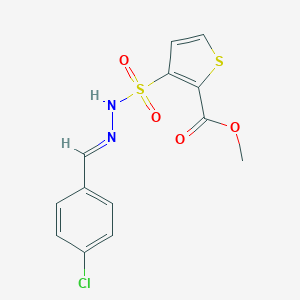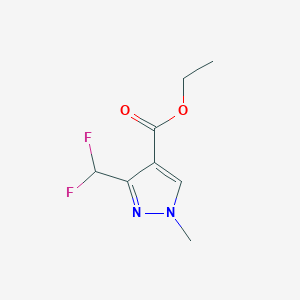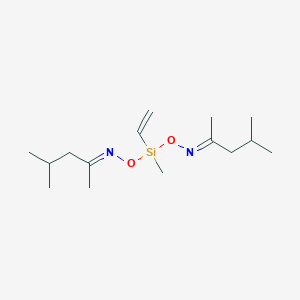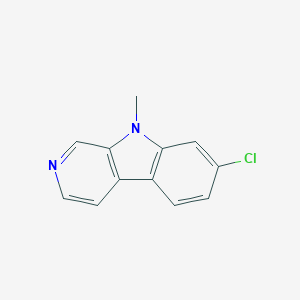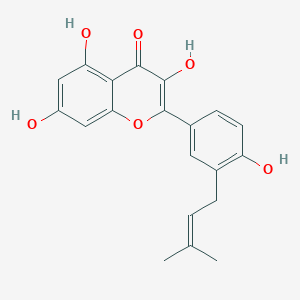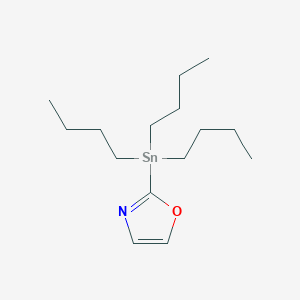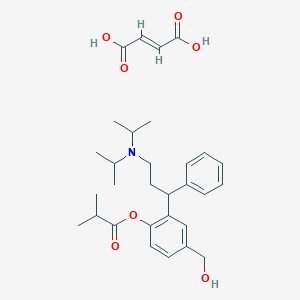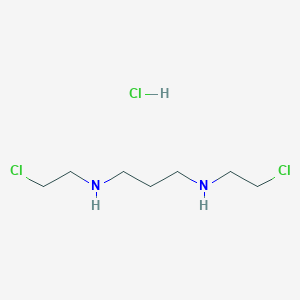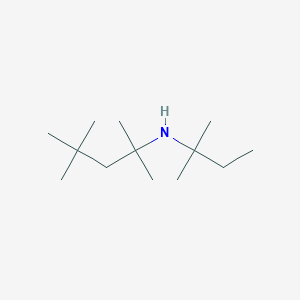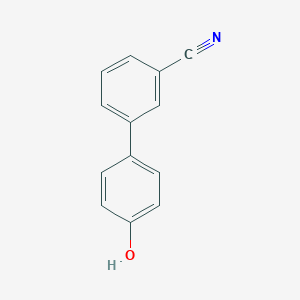
3-(4-羟基苯基)苯甲腈
概述
描述
Synthesis Analysis
The synthesis of benzonitrile derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of 3,5-Dihydroxy benzonitrile from 3,5-dihydroxybenzoic acid using reagents such as acetic anhydride, ammonia, and thionyl chloride. Similarly, paper10 outlines a synthetic approach to 3-phenoxyphenylmethoxypropionitrile, which, while not the same, shares the benzonitrile moiety and could provide insights into potential synthetic routes for "3-(4-Hydroxyphenyl)benzonitrile."
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is a key focus in several studies. For example, paper discusses the molecular packing and nonconventional H-bond interactions in a series of benzonitrile derivatives. Paper combines experimental and theoretical methods to analyze the molecular structure of a pyrazole derivative, which could be relevant when considering the molecular structure analysis of "3-(4-Hydroxyphenyl)benzonitrile."
Chemical Reactions Analysis
Chemical reactions involving benzonitrile derivatives are explored in papers such as , which details the synthesis of azo derivatives of tetrahydroquinolines, a reaction that could be analogous to reactions "3-(4-Hydroxyphenyl)benzonitrile" might undergo. Paper describes an oxygenative and dehydrogenative benzannulation reaction, which could be relevant to understanding the chemical reactivity of benzonitrile derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are extensively studied. Paper investigates the liquid crystalline behavior of a series of benzonitrile derivatives, while paper examines the antioxidant properties of a benzamide derivative. These studies can provide a foundation for understanding the properties of "3-(4-Hydroxyphenyl)benzonitrile."
Relevant Case Studies
While no direct case studies on "3-(4-Hydroxyphenyl)benzonitrile" are provided, the papers offer case studies on related compounds. For instance, paper discusses the asymmetric synthesis of butyronitriles as precursors for amino acids, which could be relevant for the synthesis of "3-(4-Hydroxyphenyl)benzonitrile" derivatives with biological activity. Paper presents a combined experimental and theoretical analysis of a methoxy-phenyl-acrylonitrile compound, which could serve as a case study for understanding the electronic and optical properties of similar compounds.
科学研究应用
材料科学和化学
液晶技术: 研究表明,基于苯基苯基化合物,包括与3-(4-羟基苯基)苯甲腈相关的化合物,在低熔点液晶的发展中起着重要作用。这些材料对显示技术至关重要,研究重点是侧链对其液晶行为的影响(Srinatha M K et al., 2022)。
光物理性质: 苯甲腈衍生物的合成和表征有助于理解它们的液晶行为和光物理性质。这包括研究分子结构如何影响向列型性质和发射行为,这对于开发具有特定光学性质的新材料至关重要(T. N. Ahipa et al., 2014)。
生化和药理研究
防腐应用: 与3-(4-羟基苯基)苯甲腈结构相关的化合物已经被评估其防腐性能,展示了它们的电子性质与其作为缓蚀剂的有效性相关。这在保护金属免受酸性环境中的腐蚀方面尤为重要(M. A. Tigori et al., 2022)。
选择性雄激素受体调节剂: 对3-(4-羟基苯基)苯甲腈衍生物的研究已经导致发现具有选择性雄激素受体调节剂作用的化合物。这些化合物表现出部分激动剂活性,表明在与雄激素受体活性相关的疾病条件的治疗应用中具有潜力(F. Nique et al., 2012)。
环境和分析化学
- 环境监测: 苯甲腈化合物中腈基对静电和化学环境的敏感性使其成为监测局部结构和溶剂动力学的优秀探针。这对于研究离子液体具有重要意义,并且可以增进我们对这些物质的物理化学性质的理解(Shiguo Zhang et al., 2013)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Protective measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this compound .
未来方向
属性
IUPAC Name |
3-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNKYIRPORWHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396310 | |
| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)benzonitrile | |
CAS RN |
154848-44-9 | |
| Record name | 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

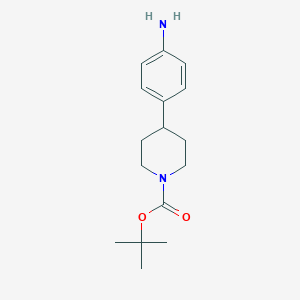
acetic acid](/img/structure/B129763.png)
